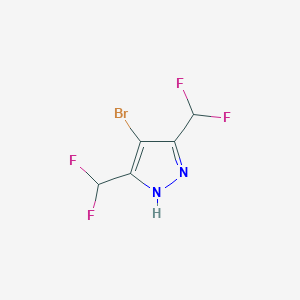

![molecular formula C9H11N5O B2650828 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol CAS No. 2034207-45-7](/img/structure/B2650828.png)

1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

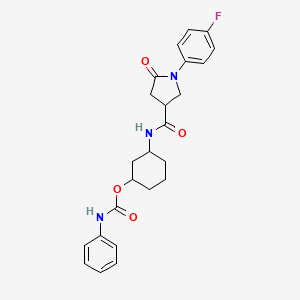

“1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine. It has been studied as a bromodomain inhibitor, specifically targeting BRD4 . BRD4 is a protein that contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Molecular Structure Analysis

The molecular structure of “1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol” and its binding modes have been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors .

科学的研究の応用

Synthetic Approaches and Heterocyclic Derivatives

Facile Synthesis Techniques

The synthesis of heterocyclic compounds like triazolopyridines and their derivatives is of great interest due to their wide range of biological activities. For instance, a study detailed a facile synthesis method for amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, showcasing their potential in bio-medicinal chemistry due to good structure-activity relationships (SAR) and effectiveness against various microorganisms (Gandikota, Bolla, Viswanath, & Bethi, 2017). Another research highlighted an innovative, metal-free synthesis approach for biologically important 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation, emphasizing the method's efficiency and short reaction time (Zheng et al., 2014).

Heterocyclic Derivatives with Biological Activities

Numerous studies have explored the synthesis of novel pyridine and fused pyridine derivatives exhibiting antimicrobial and antioxidant activities. One such study prepared novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives and conducted in silico molecular docking screenings to demonstrate their moderate to good binding energies towards target proteins (Flefel et al., 2018). Another investigation synthesized a series of [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines, assessing their antihistaminic activity and inhibitory effect on eosinophil infiltration, indicating their potential as antihistaminic and anti-inflammatory agents (Gyoten et al., 2003).

Structural and Molecular Studies

Characterization and Structural Analysis

Extensive research has been conducted on the structural characterization and analysis of triazolopyridine derivatives. For instance, a study focused on the efficient synthesis and X-ray structure of [1,2,4]Triazolo[4,3-a]pyridines using oxidative cyclization, providing detailed insights into their molecular structure through various spectroscopic techniques (El-Kurdi et al., 2021).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c15-7-3-4-13(5-7)9-2-1-8-11-10-6-14(8)12-9/h1-2,6-7,15H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWZPPDIHCBJTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NN3C=NN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B2650745.png)

![N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide](/img/structure/B2650747.png)

![6-(4-Methoxyphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650748.png)

![6,10-Dioxaspiro[4.5]decan-8-amine](/img/structure/B2650749.png)

![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate](/img/structure/B2650750.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2650761.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2650763.png)

![3-methyl-N-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzenesulfonamide](/img/structure/B2650764.png)

![2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2650766.png)